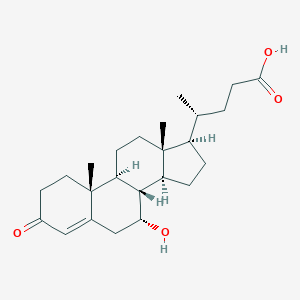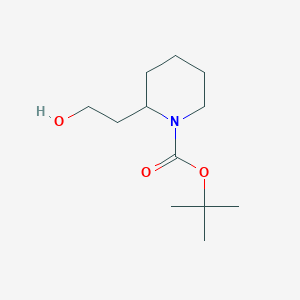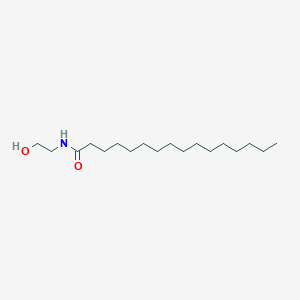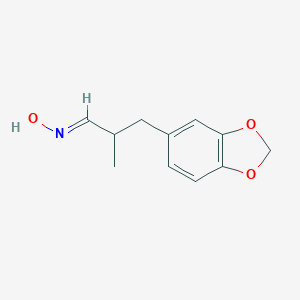
(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal oxime
Descripción general
Descripción
Synthesis Analysis
Research on related compounds provides insights into potential synthesis pathways. For instance, novel methods for synthesizing derivatives involving 1,3-benzodioxol moieties suggest approaches that could be applicable to the target compound. These methods often involve multi-component reactions, highlighting the efficiency and versatility of modern synthetic strategies (Shaabani et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds closely related to “(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal oxime” is characterized by X-ray crystallography and spectroscopic methods. For example, the analysis of similar benzodioxol-5-yl derivatives reveals complex molecular interactions and structural motifs, providing a foundation for understanding the target compound’s structure (Low et al., 2004).
Chemical Reactions and Properties
The reactivity and chemical behavior of related compounds have been explored, indicating potential reactions such as cycloadditions and transformations into various heterocyclic structures. These studies suggest that “(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal oxime” could participate in diverse chemical reactions, leading to a broad range of derivatives with significant biological and pharmaceutical potential (Qi et al., 2023).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting points, and crystallinity, are crucial for practical applications. These properties can be influenced by the molecular structure, substituents, and intermolecular interactions, guiding the development of compounds with desired physical characteristics (Marjani et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are essential for understanding the compound’s behavior in various environments. Studies on related structures offer insights into the chemical properties that can be expected from “(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal oxime,” such as its potential for participating in nucleophilic and electrophilic reactions, and its stability under different conditions (Bisset et al., 2012).
Aplicaciones Científicas De Investigación
Pharmacological Effects
- Pharmacological Effects in Mice : A study found that 1-(2-methyl-1,3-benzodioxol-5-yl)-2-aminopropane, an analogue of 3,4-(methylenedioxy)amphetamine (MDA) and structurally related to (1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal oxime, exhibited MDA-like actions in mice. This suggests potential psychotomimetic properties (Nichols & Kostuba, 1979).
Antibacterial Activity
- Antibacterial Activity of Derivatives : Compounds derived from 1,3-Benzodioxol-5-amine, closely related to the chemical , were synthesized and showed moderate antibacterial activity compared to standard drugs like ciprofloxacin. These findings highlight the compound's potential in antibacterial applications (Aziz‐ur‐Rehman et al., 2015).
Photochemical Synthesis
- Photochemical Synthesis Applications : Research on the photochemical synthesis of oxime acetates derivatives of 1-carbaldehydobicycloalkanes, including compounds structurally similar to (1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal oxime, revealed effective methods for producing these derivatives, indicating potential in photochemical applications (Armesto & Ramos, 1993).
Fungicidal Activities
- Fungicidal Properties : Benzothiophene-substituted oxime ether strobilurins, which include chemical structures related to (1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal oxime, exhibited good to excellent fungicidal activities against various fungi, suggesting its potential in fungicidal applications (Tu et al., 2014).
In Silico Analysis and Microbial Investigation
- In Silico Drug-Likeness Prediction and Microbial Activity : A study synthesized and characterized compounds related to 1,3-benzodioxol-5-yl, demonstrating good antimicrobial and antifungal activities. In silico analysis also suggested excellent drug-likeness properties for these compounds (Pandya et al., 2019).
Electrical Conductivity Properties
- Solid-State Electrical Conductivity : Copper complexes of novel oxime compounds containing 1,3-oxolane group, which are structurally related to (1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal oxime, demonstrated semiconducting properties, indicating potential in electrical applications (Aydogdu et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
(NE)-N-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(6-12-13)4-9-2-3-10-11(5-9)15-7-14-10/h2-3,5-6,8,13H,4,7H2,1H3/b12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLHQWBNLXYVQG-WUXMJOGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC2=C(C=C1)OCO2)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Methyl-1,3-benzodioxole-5-propanal Oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



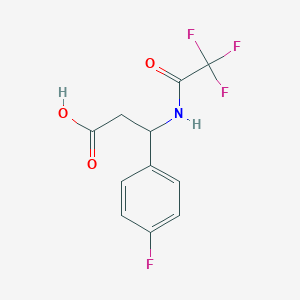
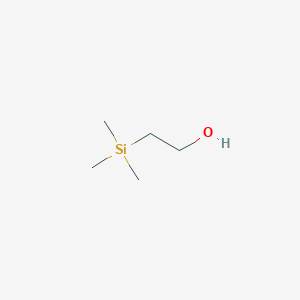

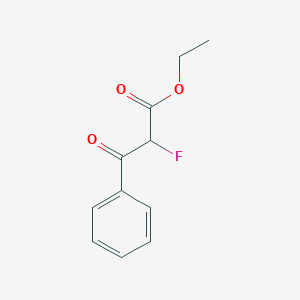
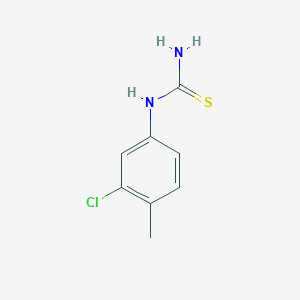
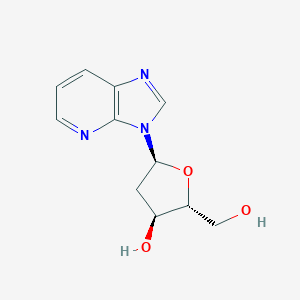



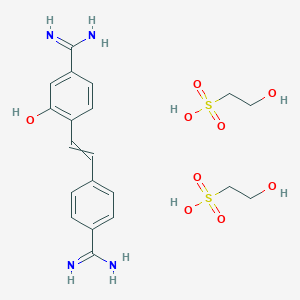
![Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)](/img/structure/B50088.png)
